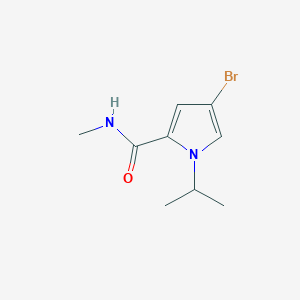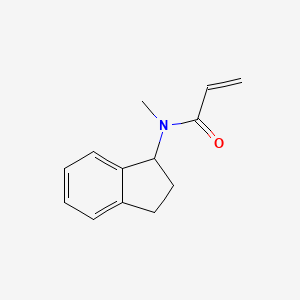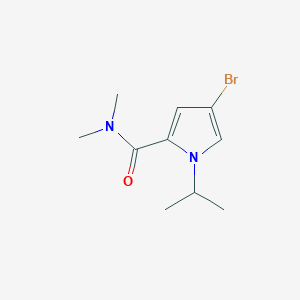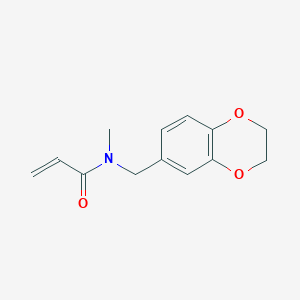![molecular formula C14H15N3O3 B7556988 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid, also known as CPI-455, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This molecule is an inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in the regulation of gene expression.
Mécanisme D'action
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid binds to the bromodomain of BET proteins, which prevents their interaction with acetylated histones. This, in turn, leads to the downregulation of genes that are critical for cancer cell survival and proliferation. The mechanism of action of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is similar to other BET inhibitors, such as JQ1, but 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have greater potency and selectivity for BET proteins.
Biochemical and Physiological Effects
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor effects in preclinical models of several types of cancer. In addition to its anti-tumor effects, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have other biochemical and physiological effects. For example, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its potency and selectivity for BET proteins. This makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, one of the main limitations of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its low yield in the synthesis process, which makes it challenging to produce in large quantities. Additionally, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the molecule. Another area of interest is the testing of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in clinical trials to determine its safety and efficacy in humans. Additionally, researchers are interested in exploring the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is interest in exploring the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, and the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid as a therapeutic agent in these areas.
Méthodes De Synthèse
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid was first synthesized by a team of researchers at the Novartis Institutes for Biomedical Research. The synthesis method involves several steps, including the preparation of a key intermediate, the coupling of the intermediate with the indazole fragment, and the final deprotection step. The overall yield of the synthesis is approximately 5%, which makes 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid a challenging molecule to produce in large quantities.
Applications De Recherche Scientifique
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to be a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. These proteins are overexpressed in various types of cancer, and their inhibition has been shown to have anti-tumor effects. 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been tested in preclinical models of several types of cancer, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In these models, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(19)8-17(7-9-5-6-9)14(20)13-10-3-1-2-4-11(10)15-16-13/h1-4,9H,5-8H2,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYBBITXOIJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)